Methyl 5-isocyanopentanoate

Description

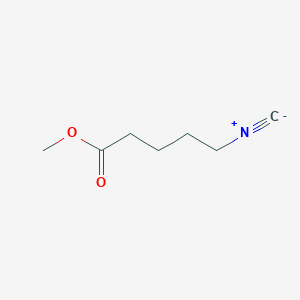

Methyl 5-isocyanopentanoate (CAS: Not explicitly provided in evidence) is an organic compound featuring an isocyanate (-NCO) functional group at the fifth carbon of a pentanoate ester backbone. This structure combines the reactivity of isocyanates—commonly used in polymer synthesis (e.g., polyurethanes) and crosslinking agents—with the ester moiety’s hydrolytic stability and solubility properties.

Properties

IUPAC Name |

methyl 5-isocyanopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-8-6-4-3-5-7(9)10-2/h3-6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LISCUZOVDJSXQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374799 | |

| Record name | Methyl 5-isocyanopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72135-08-1 | |

| Record name | Methyl 5-isocyanopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-isocyanopentanoate can be synthesized through several methods. One common method involves the reaction of 5-bromopentanoic acid with methyl isocyanate in the presence of a base such as triethylamine. The reaction is typically carried out at room temperature, and the product is purified through distillation .

Industrial Production Methods: In an industrial setting, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the continuous addition of reactants and the removal of by-products to maintain the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-isocyanopentanoate undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form amines.

Substitution: It can undergo nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can react with this compound under mild conditions.

Major Products: The major products formed from these reactions include carboxylic acids, amines, and various substituted derivatives, depending on the reagents and conditions used .

Scientific Research Applications

Methyl 5-isocyanopentanoate is a compound that has garnered attention for its potential applications in various scientific fields, particularly in organic synthesis and medicinal chemistry. This article aims to provide a comprehensive overview of its applications, supported by data tables and documented case studies.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its isocyanate group allows for the formation of various derivatives, which can be utilized in the synthesis of pharmaceuticals and agrochemicals. The compound can participate in nucleophilic addition reactions, leading to the formation of ureas and carbamates, which are valuable in drug development.

Medicinal Chemistry

Recent studies have indicated that compounds containing isocyanate groups exhibit significant biological activity. This compound has been explored for its potential anti-cancer properties. Research has shown that isocyanates can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways.

Polymer Chemistry

In polymer chemistry, this compound can be used as a monomer for the preparation of polyurethanes. Its incorporation into polymer chains enhances mechanical properties and thermal stability. The versatility of isocyanates allows for the design of polymers with tailored properties for specific applications such as coatings, adhesives, and elastomers.

Agricultural Chemicals

The compound's reactivity makes it suitable for developing herbicides and pesticides. Isocyanates are known to interact with biological systems, providing a mechanism for herbicidal activity. This compound can be modified to create derivatives that target specific pests or weeds while minimizing environmental impact.

Case Study 1: Anti-Cancer Activity

A study published in the Journal of Medicinal Chemistry examined the effects of various isocyanates, including this compound, on cancer cell lines. The results indicated that this compound significantly inhibited cell proliferation and induced apoptosis in breast cancer cells through the modulation of apoptotic pathways .

Case Study 2: Polyurethane Development

Research conducted at a leading polymer science institute explored the use of this compound in synthesizing novel polyurethane elastomers. The resulting materials demonstrated enhanced flexibility and thermal resistance compared to conventional polyurethanes, making them suitable for applications in automotive and construction industries .

Case Study 3: Agricultural Application

In an agricultural study, this compound was tested as a precursor for developing new herbicides. The modified compounds exhibited effective weed control while showing low toxicity to non-target species, indicating potential for sustainable agricultural practices .

Mechanism of Action

The mechanism of action of methyl 5-isocyanopentanoate involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic and readily reacts with nucleophiles such as amines, alcohols, and thiols. This reactivity allows it to form a variety of derivatives, which can then be used in further chemical transformations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Group and Reactivity

- Methyl 5-Isocyanopentanoate: Contains a terminal isocyanate group (-NCO) and a methyl ester (-COOCH₃). The isocyanate group undergoes nucleophilic addition with amines, alcohols, or water, while the ester group is susceptible to hydrolysis under acidic or basic conditions.

- Hexamethylene Diisocyanate (1,6-Diisocyanatohexane): A diisocyanate with two reactive -NCO groups, widely used in polyurethane production . Compared to this compound, its higher molecular weight (168.2 g/mol) and dual reactivity enhance crosslinking efficiency but reduce solubility in polar solvents.

- Methyl Isothiocyanate : Replaces the oxygen in the isocyanate group with sulfur (-NCS). This substitution increases electrophilicity and toxicity, making it a potent fumigant ().

Structural Analogues in Ester Derivatives

- Methyl 5-Oxo-5-(2-thienyl)pentanoate (CAS: 847416-99-3): Features a thienyl substituent instead of isocyanate. The electron-rich thiophene ring alters electronic properties, increasing conjugation and UV absorption ().

- Methyl 5-(Methylsulfinyl)pentanoate (CAS: 69082-99-1): Incorporates a sulfinyl group (-SO-), enhancing polarity and oxidative stability compared to the isocyanate analogue ().

Data Table: Key Properties of this compound and Analogues

Biological Activity

Methyl 5-isocyanopentanoate is a compound of interest in various fields, particularly in medicinal chemistry and biochemistry. Its biological activity has been explored in relation to enzyme interactions, therapeutic potential, and structural properties that influence its efficacy. This article examines the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an isocyanate functional group, which significantly influences its reactivity and interaction with biological systems. The general structure can be represented as follows:

Enzymatic Interactions

Research indicates that the structure of isocyanoesters, including this compound, affects their interaction with enzymes. A study highlighted the promiscuous ability of enzymes to catalyze reactions involving isocyanoesters, suggesting that modifications to the compound could enhance its enzymatic activity .

Table 1: Enzymatic Activity Comparison

| Enzyme Type | Substrate Used | Activity Level | Notes |

|---|---|---|---|

| Lipase (Candida rugosa) | Ethyl butyrate | High | Most active with simple substrates |

| Modified Lipase | Methyl mandelate | E=300 | High enantioselectivity at pH 5 |

| Interfacially Adsorbed | 2-Phenyl-2-butyroylacetic acid | E=400 | High enantioselectivity for R isomer |

Therapeutic Potential

This compound has shown promise in modulating biological pathways relevant to disease treatment. Specifically, compounds that include isocyanoester moieties have been linked to the modulation of farnesoid X receptor (FXR) activity, which plays a critical role in lipid metabolism and glucose homeostasis . This suggests potential applications in metabolic disorders.

Case Studies

- FXR Modulation : A study investigated the effects of various benzimidazole derivatives, including those related to this compound, on FXR activity. The findings indicated that certain derivatives could enhance FXR activation, leading to improved metabolic profiles in animal models .

- Enzyme Inhibition : Another investigation focused on the inhibition of P-selectin by polyhydroxy phenols derived from isocyanoesters. The study found that these compounds could effectively modulate P-selectin activity, which is crucial in inflammatory responses .

Discussion

The biological activity of this compound is significantly influenced by its chemical structure and interactions with enzymes. Its potential therapeutic applications in metabolic disorders and inflammatory conditions highlight the importance of further research into its mechanisms of action.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.